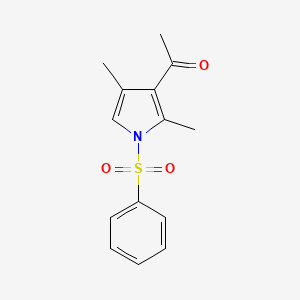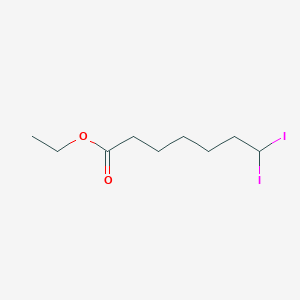![molecular formula C14H18N2O3 B14228338 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide CAS No. 823821-52-9](/img/structure/B14228338.png)
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is an organic compound with the molecular formula C13H16N2O3 This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a 3,4-dimethoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the cyano group under basic or acidic conditions
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
科学的研究の応用
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
Uniqueness
2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
特性
CAS番号 |
823821-52-9 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC名 |
2-cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H18N2O3/c1-10(16-14(17)6-7-15)8-11-4-5-12(18-2)13(9-11)19-3/h4-5,9-10H,6,8H2,1-3H3,(H,16,17) |
InChIキー |
JFNBDMUTMZOTTF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


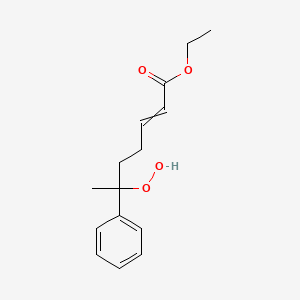
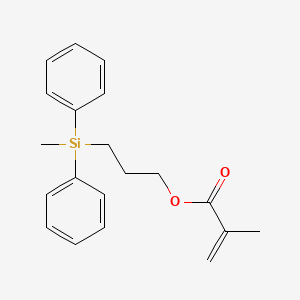
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
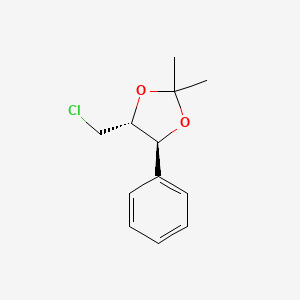

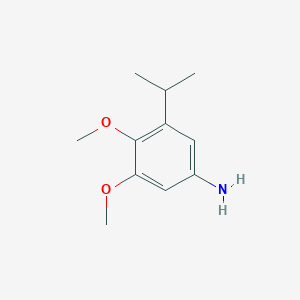
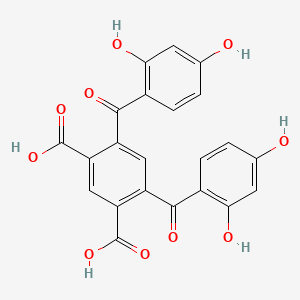
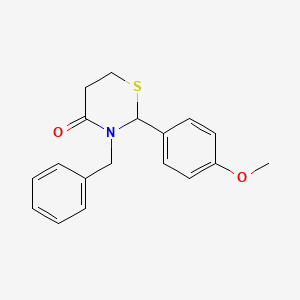
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
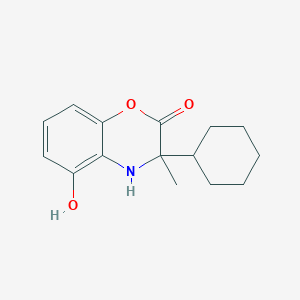
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
